1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is a complex organic compound with the molecular formula and a molecular weight of 370.4 g/mol. This compound features a unique structure that includes an azepane ring, a difluorophenyl moiety, and both pyrrole and pyrazole components, making it of significant interest in medicinal chemistry and drug development. The presence of fluorine atoms often enhances the biological activity and pharmacokinetic properties of organic compounds, thereby increasing their potential therapeutic applications.
The chemical reactivity of 1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone can be attributed to its functional groups. The carbonyl group (C=O) in the methanone portion is likely to participate in nucleophilic addition reactions. The heterocyclic rings (pyrrole and pyrazole) can also engage in electrophilic substitutions or cycloadditions depending on the reaction conditions. Furthermore, the azepane ring can undergo ring-opening reactions under specific conditions, which may lead to diverse derivatives.
The synthesis of 1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone can be achieved through several methods:
The potential applications of 1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone span various fields:
Interaction studies involving 1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone would typically focus on its binding affinity to various biological targets such as enzymes or receptors. Techniques like molecular docking studies and in vitro assays could elucidate its mechanism of action and potential therapeutic effects.
Several compounds share structural similarities with 1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(1-Azepanyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-pyrazol-4-yl]methylene}-thiazol | Contains thiazole instead of pyrrole | Potentially different biological activity due to thiazole |
| (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | Lacks azepane ring | Focuses on bulky substituents for steric effects |
| 1-(3,5-Diphenylpyrazol)ethanone | Simpler structure with no azepane | Useful for comparative studies on activity |
The uniqueness of 1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone lies in its combination of multiple heterocycles and fluorinated phenylene groups, which may offer distinct pharmacological profiles compared to simpler analogs.